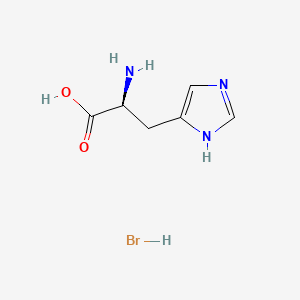

L-Histidine monohydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Histidine monohydrobromide is a derivative of the essential amino acid L-Histidine. It is commonly used in biochemical research and various industrial applications. This compound is known for its role in protein synthesis, enzyme activity, and as a precursor for histamine production.

準備方法

Synthetic Routes and Reaction Conditions

L-Histidine monohydrobromide can be synthesized through the reaction of L-Histidine with hydrobromic acid. The reaction typically involves dissolving L-Histidine in water, followed by the addition of hydrobromic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

L-Histidine monohydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form imidazole derivatives.

Reduction: Reduction reactions can convert it back to L-Histidine.

Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like sodium azide can replace the bromide ion.

Major Products Formed

Oxidation: Imidazole derivatives.

Reduction: L-Histidine.

Substitution: Various substituted histidine derivatives.

科学的研究の応用

Nutritional Applications

Dietary Supplementation

L-Histidine is recognized as an essential amino acid that plays a critical role in human nutrition. It is involved in various physiological processes, including the synthesis of histamine, hemoglobin, and neurotransmitters. Research has shown that supplementation with L-histidine can improve skin barrier function and reduce symptoms in atopic dermatitis patients. A randomized, double-blind study indicated that daily oral intake significantly decreased disease severity by approximately 34% as assessed by physicians and 39% as self-reported by patients after four weeks of treatment .

Animal Nutrition

In animal feed, L-histidine monohydrobromide is utilized as a nutritional additive. Studies have demonstrated that it can enhance growth performance and feed efficiency in livestock. For instance, a long-term toxicity study on Fischer 344 rats indicated that dietary inclusion of L-histidine did not result in significant adverse effects or carcinogenicity at specified concentrations . The European Food Safety Authority (EFSA) has also affirmed its safety for use in animal diets .

Pharmacological Applications

Therapeutic Potential

L-Histidine has been explored for its therapeutic potential in various medical conditions. Its role in modulating immune responses and acting as an antioxidant is particularly noteworthy. For example, L-histidine supplementation has been shown to enhance the formation of filaggrin, a protein crucial for skin hydration and barrier function . Additionally, its involvement in the synthesis of histamine makes it relevant in the treatment of allergic conditions.

Catalytic Activity in Enzymes

Recent studies have highlighted the importance of L-histidine in enzymatic reactions. It has been found to significantly influence the catalytic activity and structural formation of deoxyribozymes, indicating its potential utility in biocatalysis and synthetic biology . The imidazole side chain of L-histidine may serve as an active site residue, enhancing enzyme efficiency through specific interactions with substrates.

Material Science Applications

Nonlinear Optical Properties

L-Histidine salts have gained attention for their nonlinear optical (NLO) properties. Research indicates that certain derivatives exhibit promising characteristics for applications in photonics and optoelectronics. For instance, L-histidine tetrafluoroborate has been identified as having superior NLO properties compared to other amino acid salts, making it a candidate for developing advanced optical materials .

Sensing Applications

Innovative applications have emerged where L-histidine is used to functionalize materials for sensing purposes. A notable example involves the development of a lanthanide-doped nanoprobe utilizing L-histidine to monitor biomarkers associated with anthrax detection. This sensor demonstrated high sensitivity and rapid response times due to the unique interactions facilitated by the imidazole group of L-histidine .

Summary Table of Applications

作用機序

L-Histidine monohydrobromide exerts its effects through several mechanisms:

Protein Synthesis: It is incorporated into proteins during translation.

Enzyme Activity: Acts as a cofactor for various enzymes, enhancing their catalytic activity.

Histamine Production: Serves as a precursor for histamine, which is involved in immune responses and neurotransmission.

類似化合物との比較

L-Histidine monohydrobromide can be compared with other histidine derivatives such as:

L-Histidine hydrochloride monohydrate: Similar in structure but contains a chloride ion instead of a bromide ion.

L-Histidine nitrate: Contains a nitrate ion and is used in different applications.

L-Histidine diphosphate: Contains phosphate ions and is used in biochemical studies.

Uniqueness

This compound is unique due to its specific bromide ion, which can influence its reactivity and interactions in chemical and biological systems.

生物活性

L-Histidine monohydrobromide is a salt form of the amino acid L-histidine, which plays a crucial role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of L-Histidine

L-Histidine is classified as an essential amino acid, meaning it must be obtained through diet. It is characterized by its imidazole side chain, which allows it to participate in various biochemical reactions, including proton buffering and metal ion chelation. The monohydrobromide form enhances its solubility and bioavailability, making it suitable for various applications in health and disease management.

Biological Functions

- Proton Buffering : L-Histidine acts as a proton donor or acceptor, helping to maintain pH balance in biological systems.

- Metal Ion Chelation : The imidazole group can bind to metal ions, which is essential for enzymatic functions and cellular processes.

- Antioxidant Activity : L-Histidine scavenges reactive oxygen species (ROS), contributing to cellular protection against oxidative stress .

L-Histidine's biological activity is mediated through several mechanisms:

- Histamine Release : L-Histidine is a precursor for histamine, a critical neurotransmitter involved in immune responses and gastric acid secretion. The modulation of histamine receptors (H1, H2, H3, H4) influences various physiological responses such as vasodilation and immune cell activity .

- Catalytic Role in Enzymes : Research indicates that L-histidine can enhance the catalytic activity of certain enzymes by stabilizing their structure through conformational changes induced by binding .

Data Table: Biological Activities of L-Histidine

1. Histidine in Organ Preservation

A study highlighted the effectiveness of L-histidine as a component in solutions used for organ preservation during cardiac surgery. The amino acid's ability to buffer pH and scavenge ROS was linked to improved organ viability post-transplantation .

2. Dietary Supplementation in Aquaculture

Research on Atlantic salmon indicated that dietary L-histidine could mitigate cataract development linked to intensive farming practices. The required dietary concentration was estimated at 1.4–1.7% to prevent cataracts effectively .

3. Role in Cancer Research

L-Histidine has been investigated for its potential role in modulating apoptosis in cancer cell lines. Studies showed that exogenous histidine could influence survival pathways in T-lymphoblastic leukemia cells, suggesting therapeutic implications .

特性

CAS番号 |

51783-76-7 |

|---|---|

分子式 |

C6H10BrN3O2 |

分子量 |

236.07 g/mol |

IUPAC名 |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrobromide |

InChI |

InChI=1S/C6H9N3O2.BrH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 |

InChIキー |

RVYRILWYWNKBGI-JEDNCBNOSA-N |

異性体SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.Br |

正規SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。